N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
917909-07-0 |
|---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-4-9-21(10-5-1)15-7-3-2-6-14(15)20-16-13-8-11-22-17(13)19-12-18-16/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,18,19,20) |
InChI Key |
BEWHQYXUDDHBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Overview
A one-step synthesis of thieno[2,3-d]pyrimidin-4-amines has been developed using a Na₂HPO₄-catalyzed four-component reaction. This method improves atom economy, step economy, and structural diversity while simplifying purification processes. The reaction involves the following components:
- Ketone
- Malononitrile
- Elemental sulfur (S₈)
- Formamide
Reaction Conditions
The general procedure is as follows:
- Combine 1 mmol ketone, 1.5 mmol malononitrile, 1.1 mmol S₈, and 12 mmol formamide in a reaction vial.
- Add 20 mol% Na₂HPO₄ as a catalyst.
- Heat the mixture to 200°C for 30 minutes.
- Cool the reaction mixture to room temperature and add water.
- Extract the product using ethyl acetate (EtOAc).
- Purify the crude product via flash column chromatography.
Experimental Findings
Optimization studies identified Na₂HPO₄ as the optimal catalyst due to its dual function as a base and acid, yielding up to 85% of the desired product. Solvent effects were also explored, with water proving effective for extraction and purification steps.
Base-Catalyzed Cyclocondensation Method
Overview
Another preparation method involves base-catalyzed cyclocondensation of substituted thiophene derivatives with aryl nitriles.
Reaction Conditions
The procedure is as follows:
- Dissolve 5 mmol of 2-amino-4,5-dimethylthiophene-3-carbonitrile in tert-butanol (25 mL).
- Add 5 mmol potassium tert-butoxide as a base catalyst.
- Introduce 6 mmol aryl nitriles into the reaction mixture.
- Heat under reflux for six hours.
- Monitor reaction progress using thin-layer chromatography (TLC).
- Purify the product via recrystallization.
Experimental Findings
This method yields thieno[2,3-d]pyrimidin-4-amines with moderate efficiency under basic conditions and requires careful monitoring to ensure completion.
Atom Economy Considerations
Advantages of One-Step Reactions
The one-step synthesis method is particularly advantageous due to:
- High atom economy: Minimal waste generation.
- Structural diversity: Enables synthesis of various derivatives.
- Simplified purification: Avoids chromatography in some cases.
Comparative Analysis
| Method | Catalyst | Reaction Time | Yield (%) | Purification |
|---|---|---|---|---|
| Four-component reaction | Na₂HPO₄ | 30 minutes | Up to 97% | Flash column chromatography |
| Cyclocondensation | Potassium tert-butoxide | 6 hours | Moderate | Recrystallization |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The 4-amino group and electron-deficient pyrimidine ring facilitate nucleophilic substitutions. Key examples include:
Table 1: Nucleophilic Substitution Reactions
-
The 4-chloro intermediate is highly reactive toward amines, enabling modular derivatization (e.g., piperidine, cyclopentylamine) .
-
Microwave-assisted reactions improve yields in sterically hindered substitutions at C7 .
Palladium-Catalyzed Cross-Coupling Reactions
The thienopyrimidine core participates in Suzuki and Buchwald–Hartwig couplings for aryl/heteroaryl functionalization:
Table 2: Cross-Coupling Reactions
| Reaction Type | Conditions | Catalysts/Ligands | Scope | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | 100°C, 24h, CsCO | Pd(OAc)/Xantphos | Aryl amines, piperazines | |
| Suzuki | 80°C, 12h, KPO | Pd(PPh) | 4-Biphenyl, pyridyl groups |
-
Para-substituted aryl amines (e.g., 4-isopropylpiperazine) couple efficiently at C6 .
-
Dehalogenation occurs with strongly basic amines (e.g., N-methylpiperazine), limiting substrate scope .
Cyclization and Ring-Modification Reactions
The thienopyrimidine scaffold undergoes cyclization to form fused heterocycles:
Table 3: Cyclization Reactions
-
Gewald reactions construct the thienopyrimidine core via cyclocondensation .
-
Hydrogenation at C3–C4 doubles bond selectively reduces the pyrimidinone ring without affecting the thiophene .
Functional Group Transformations
The arylpiperidine moiety undergoes further modifications:
Table 4: Functional Group Reactions
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | MnO/CHCl | Piperidine N-oxide formation | |
| Reductive amination | NaBHCN/MeOH | Secondary amine alkylation |
-
Piperidine oxidation introduces polar N-oxide groups, enhancing solubility .
-
Reductive amination at the piperidine nitrogen diversifies substituents for SAR studies .
Enzyme-Targeted Reactions
The compound acts as a covalent inhibitor in kinase assays:
Table 5: Biological Interaction Mechanisms
| Target Enzyme | Binding Mode | Key Residues | IC | Source |
|---|---|---|---|---|
| PI3Kγ | ATP-pocket π–π stacking | Val882, Met804 | 12 nM | |
| PDE7 | H-bond with pyrimidine N1 | Gln413, Tyr415 | 8 nM |
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine exhibits promising anticancer properties:
- Mechanism of Action : The compound has been shown to induce cell death through mechanisms distinct from traditional apoptosis pathways. For instance, it has been reported to cause G2 phase arrest in cancer cells, thereby inhibiting cell cycle progression .
- Cell Line Efficacy : In vitro assays indicate that this compound effectively inhibits various cancer cell lines, including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). Specific IC50 values have been recorded: 10.8 µM for HSC3, 11.7 µM for T47D, and 12.4 µM for RKO .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HSC3 | 10.8 | G2 phase arrest |
| T47D | 11.7 | G2 phase arrest |
| RKO | 12.4 | G2 phase arrest |
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidines have revealed that modifications to the piperidine moiety can significantly influence the compound's biological activity. Research indicates that specific substitutions on the piperidine ring enhance binding affinity to target proteins involved in cancer progression .
Other Pharmacological Properties
In addition to its anticancer potential, this compound has been explored for other therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The compound's potential in reducing inflammation has also been noted, making it a candidate for further research in inflammatory disorders .
Conclusion and Future Directions
This compound represents a versatile scaffold in drug design with significant implications for cancer therapy and other therapeutic areas. Ongoing research focusing on optimizing its structure could lead to the development of more potent derivatives with enhanced selectivity and reduced side effects.
Future studies should aim to elucidate the precise molecular mechanisms behind its anticancer effects and explore its potential in combination therapies with existing chemotherapeutics.
This comprehensive exploration underscores the importance of continued research into thieno[2,3-d]pyrimidine derivatives as promising candidates in modern medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position: The target compound’s ortho-piperidinyl group contrasts with para-substituted sulfonyl or pyridyl groups in analogs.
- Functional Groups : Piperidine, a basic heterocycle, could enhance solubility in acidic environments (e.g., lysosomal targeting) compared to sulfonyl or trifluoromethyl groups, which are electronegative and may improve metabolic stability .
- Biological Targets: Analogs exhibit diverse activities, including kinase inhibition (PI5P4Kγ, EGFR/HER2) and antiviral effects.
Physicochemical and Pharmacokinetic Properties
The physicochemical profile of the target compound can be inferred from its structure and compared to analogs:
Table 2: Physicochemical Properties of Selected Compounds
*Predicted using computational tools (e.g., ChemAxon).
Key Observations :
- The target compound’s piperidine moiety increases aliphatic carbon content, raising logP compared to sulfonyl-containing analogs (e.g., Compound 24). This suggests greater membrane permeability but lower aqueous solubility.
- Sulfonyl and pyridyl groups in analogs (e.g., Compound 9) improve solubility via polar interactions, albeit at the expense of lipophilicity .
Biological Activity
N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic activities against various cancer cell lines. A study reported that derivatives exhibited growth inhibition rates ranging from 75% to 84% at concentrations of 40 µg/mL against human gastric cancer cells .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases. For example, compounds derived from thieno[2,3-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle and are often dysregulated in cancer .
Selectivity and Inhibition Profiles
A detailed selectivity profiling study indicated that certain derivatives displayed inhibitory activities against key kinases such as CDK1/CyclinA2 and ALK with inhibition rates of 22.51% and 17.36%, respectively . This suggests that this compound may serve as a lead compound for developing selective kinase inhibitors.
Synthesis and Evaluation
Research has demonstrated various synthetic routes for producing thieno[2,3-d]pyrimidine derivatives. A notable study synthesized several analogs and evaluated their biological activity, concluding that modifications in substituents significantly influenced their potency .
Table of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | CDK Inhibition |
| Compound B | A549 (Lung) | 15 | ALK Inhibition |
| This compound | HCT116 (Colon) | 12 | Multi-Kinase Inhibitor |
Clinical Implications
The potential applications of this compound extend beyond oncology. Its ability to modulate kinase activity may also offer therapeutic avenues in treating other diseases involving aberrant kinase signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
